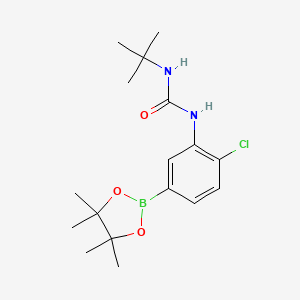

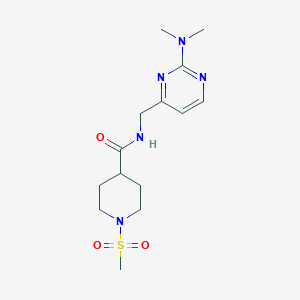

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a heterocyclic compound that appears to be designed for biological activity, given the presence of multiple functional groups known to interact with biological systems. Although the specific compound is not directly mentioned in the provided papers, the structure suggests potential for antimicrobial activity, similar to the compounds studied in the first paper, which includes a piperidine ring and a pyrimidinyl moiety as part of its structure .

Synthesis Analysis

The synthesis of related compounds involves the formation of heterocyclic rings, which are common in pharmaceuticals due to their stable and versatile nature. The first paper describes the synthesis of a series of benzenesulfonamide derivatives with a piperidinyl and pyrimidinyl moiety . While the exact synthesis of this compound is not detailed, similar synthetic routes may involve nucleophilic substitution reactions, amidation, and sulfonamide formation, as suggested by the structural components of the compound.

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques provide information about the functional groups present, the molecular framework, and the molecular weight of the compound. In the first paper, the structures of the synthesized compounds were elucidated using IR, 1H NMR, 13C NMR, and mass spectral analysis . These methods would similarly be applicable to the analysis of this compound.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present. The amine and sulfonamide groups are known to participate in various chemical reactions, including the formation of salts and interactions with other molecules. The antimicrobial activity observed in the first paper's compounds suggests that these functional groups are likely to interact with biological targets, possibly through the formation of hydrogen bonds or ionic interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this compound would include its solubility, melting point, and stability. These properties are crucial for determining the compound's suitability for pharmaceutical applications. The presence of the sulfonamide group could increase water solubility, while the piperidine ring might contribute to the compound's overall stability. The antimicrobial activity of similar compounds suggests that this compound may also possess such properties, which would be beneficial for its potential use as a drug .

Scientific Research Applications

Non-aqueous Capillary Electrophoresis

The application of non-aqueous capillary electrophoresis for the separation of imatinib mesylate and related substances demonstrates a promising quality control method for pharmaceuticals. This method achieved baseline separation using a buffer of Tris and methanesulfonic acid in methanol, showing effectiveness, simplicity, and affordability for pharmaceutical quality control (Ye et al., 2012).

Anti-angiogenic and DNA Cleavage Activities

Research into novel derivatives of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide shows significant anti-angiogenic and DNA cleavage activities. These properties suggest potential for anticancer therapies by inhibiting the formation of blood vessels in vivo and affecting DNA integrity in cancer cells (Kambappa et al., 2017).

Antioxidant Potential for Age-Related Diseases

Compounds with free radical scavenger groups based on the pyrimidine scaffold exhibit potential for treating age-related diseases such as cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD). These antioxidants have shown promise in vitro for protecting cells against oxidative stress-induced cell viability decrease and glutathione levels (Jin et al., 2010).

Antimicrobial and Antitubercular Activities

The synthesis of pyrimidine-azetidinone analogues and their evaluation for antimicrobial and antitubercular activities highlight the potential use of these compounds in developing new antibacterial and antituberculosis drugs. These compounds demonstrated significant activity against various bacterial and fungal strains, and against mycobacterium tuberculosis, offering insights for future drug design and synthesis (Chandrashekaraiah et al., 2014).

Histone Deacetylase Inhibition

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) represents a class of isotype-selective histone deacetylase (HDAC) inhibitors, demonstrating potential as anticancer drugs through the inhibition of HDACs 1-3 and 11. This compound has shown efficacy in blocking cancer cell proliferation, inducing histone acetylation, and promoting cell-cycle arrest and apoptosis, marking it as a promising candidate for cancer therapy (Zhou et al., 2008).

properties

IUPAC Name |

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N5O3S/c1-18(2)14-15-7-4-12(17-14)10-16-13(20)11-5-8-19(9-6-11)23(3,21)22/h4,7,11H,5-6,8-10H2,1-3H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMJAQBEZXDRLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=N1)CNC(=O)C2CCN(CC2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

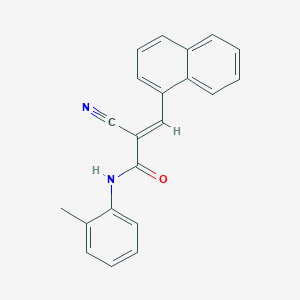

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-ethoxyphenyl)methanone oxalate](/img/structure/B2510899.png)

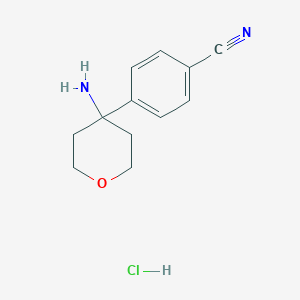

![7-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B2510902.png)

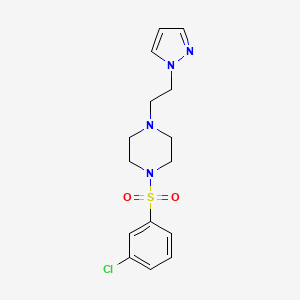

![N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2510906.png)

![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2510908.png)

![5-{1-[(2-fluorophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2510909.png)

![2-[(5-Chloropyrimidin-2-yl)amino]-1-(4-methylsulfanylphenyl)ethanol](/img/structure/B2510910.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2510911.png)

![2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)-5-methoxyphenol](/img/structure/B2510916.png)